Regioisomeric Series Membership: Defined Synthetic Accessibility and Structural Identity
The compound is explicitly synthesized and characterized as '1-chroman-5-yl-piperazine (6)' within a systematic series of regioisomeric chromanyl and dihydrobenzofuranyl piperazines reported by Pfizer researchers [1]. The synthesis employs a ring-closing metathesis strategy (Grubbs' second generation catalyst) to construct the chromene ring, a route distinct from those used for other regioisomers. The synthetic protocol yields the chroman-5-yl isomer as a defined, characterizable intermediate, enabling reproducible procurement and SAR studies.
| Evidence Dimension | Synthetic accessibility and regioisomeric identity |
|---|---|
| Target Compound Data | 1-chroman-5-yl-piperazine (6); synthesized via Stille coupling, allylation, and ring-closing metathesis; fully characterized [1] |
| Comparator Or Baseline | 1-chroman-4-yl-piperazine (not in series), 1-chroman-6-yl-piperazine (preferred in patent US 5,532,241 for CNS activity [2]), 1-isochroman-5-yl-piperazine (4), 1-isochroman-8-yl-piperazine (5) [1] |
| Quantified Difference | The 5-substituted isomer is a direct synthetic entry point to the 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazine series; the 6-substituted isomer is preferred in alternative patent filings for distinct SAR [2]. No direct yield comparison is available, but the strategic value lies in the unique synthetic route. |
| Conditions | Synthetic organic chemistry; ring-closing metathesis conditions |
Why This Matters
Researchers must select the correct regioisomer to match the intended SAR pathway; using the 6-substituted analog may lead to a different pharmacological profile and suboptimal lead optimization.
- [1] Favor, D. A., Johnson, D. S., Powers, J. J., Li, T., & Madabattula, R. (2007). Synthesis of chromanyl and dihydrobenzofuranyl piperazines. Tetrahedron Letters, 48(17), 3039-3041. View Source
- [2] Bottcher, H., Seyfried, C., Bartoszyk, G., & Greiner, H. (1996). Piperidines and piperazines. U.S. Patent No. 5,532,241. View Source
